泽泻醇 O

描述

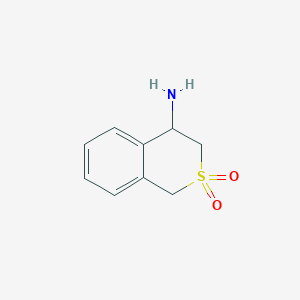

Alisol O is a triterpenoid compound isolated from the rhizomes of Alisma orientalis, a plant known for its medicinal properties. It was identified alongside other compounds such as alisol A 24-acetate, 25-anhydroalisol A, and alisol B 23-acetate, which have demonstrated various biological activities, including anti-hepatitis B virus effects . Alisol O, specifically, is a new compound whose structure was elucidated using 1D and 2D-NMR techniques .

Synthesis Analysis

The synthesis of Alisol O has not been explicitly detailed in the provided papers. However, it was isolated from natural sources, namely the rhizomes of Alisma orientalis, which suggests that its synthesis in nature involves the biosynthetic pathways typical of triterpenoids .

Molecular Structure Analysis

Alisol O has been structurally characterized as 11-dehydroxy-12-dehydroalisol F-24-acetate through the use of nuclear magnetic resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and ROESY techniques. These advanced NMR techniques allow for the detailed elucidation of the molecular structure, including the positions of hydroxyl groups and the acetate moiety .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving Alisol O. However, the related compounds, such as alisol A 24-acetate, have been studied for their biological reactivity, particularly their inhibitory activity against the hepatitis B virus . This suggests that Alisol O and its derivatives may also participate in biologically relevant chemical reactions, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of Alisol O are not directly reported in the provided papers. However, as a triterpenoid, it can be inferred that Alisol O is likely to be hydrophobic and may form crystalline structures. Its solubility in various solvents and its melting point would be typical of triterpenoids but would require empirical data to specify .

Relevant Case Studies

The anti-hepatitis B virus activity of compounds isolated from Alisma orientalis, including Alisol O, was investigated in vitro. These compounds were tested against the Hep G2.2.15 cell line, and several showed inhibitory activity on hepatitis B virus surface antigen (HBsAg) and e antigen (HBeAg) secretion, with varying levels of effectiveness . Although Alisol O's specific activity was not highlighted, its structural similarity to active compounds suggests potential biological relevance.

科学研究应用

1. 抗肿瘤作用

泽泻醇 B 乙酸酯,一种来自泽泻根茎的三萜,具有抗肿瘤潜力。它通过外在和内在凋亡途径诱导人激素抵抗性前列腺癌 PC-3 细胞凋亡,涉及 caspase-8、-9 和 -3 的激活,以及 Bax 从胞质溶胶易位到细胞核 (黄等,2006)。

2. 抗炎和保肝作用

东方泽泻中的泽泻醇 F 和 25-脱氢泽泻醇 F 在体外和体内均表现出显着的抗炎作用。这些化合物抑制 LPS 诱导的炎症标志物产生并抑制 MAPK、STAT3 和 NF-κB 通路,表明在治疗急性肝衰竭方面具有潜力 (毕等,2017)。

3. 抗肥胖和代谢紊乱治疗

从泽泻根茎中分离出的泽泻醇 A 可减轻高脂饮食诱导的肥胖和相关的代谢紊乱。它作用于 AMPK/ACC/SREBP-1c 通路,降低肥胖小鼠的脂质水平、葡萄糖代谢紊乱和胰岛素抵抗,表明其作为肥胖及相关疾病治疗剂的潜力 (何等,2019)。

4. 抗疟疾活性

来自水生泽泻的原甾烷三萜类化合物,如泽泻醇 A、B 和 G,已显示出对恶性疟原虫的抗疟疾活性,表明其在治疗疟疾方面的潜力 (亚当斯等,2011)。

5. 对受体的作用

泽泻醇衍生物调节人 5-HT3A 和 α3β4 烟碱乙酰胆碱受体的活性。这种调节可能是泽泻根茎一些药理作用的基础,表明其在涉及这些受体的治疗中具有潜在用途 (李等,2010)。

6. 抗癌特性

泽泻醇 A,一种来自泽泻根茎的三萜,在治疗乳腺癌方面显示出前景。它诱导 MDA-MB-231 乳腺癌细胞凋亡、G1 期细胞周期停滞、自噬和细胞内活性氧产生,表明其作为治疗剂的潜力 (石等,2020)。

作用机制

Target of Action

Alisol O, a triterpenoid compound, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK, HCE-2, and functional proteins like YAP, LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

Alisol O interacts with its targets, leading to changes in their activity. For instance, it has been found to activate the AMPK/SIRT1 signaling pathway . This activation leads to changes in cellular processes, including lipid metabolism and inhibition of inflammatory cytokine production . Additionally, Alisol O has been found to stimulate lipolysis in adipocytes, activating PKA-mediated phosphorylation of hormone-sensitive lipase and ERK-mediated downregulation of expression of perilipin A .

Biochemical Pathways

Alisol O affects several biochemical pathways. It has been found to regulate lipid metabolism and inhibit inflammatory cytokine production through the AMPK/SIRT1 signaling pathway . Additionally, it stimulates lipolysis in adipocytes through the PKA and ERK pathways . Furthermore, Alisol O has been found to promote glucose uptake via the CaMKKβ-AMPK-p38 MAPK/AS160 pathway .

Pharmacokinetics

The pharmacokinetics of Alisol O have been studied using ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS). This method has been used for simultaneous quantitation of alisol A and alisol B 23-acetate from Alisma orientale (Sam.) Juz. in rat plasma . .

Result of Action

The action of Alisol O results in several molecular and cellular effects. It has been found to promote glucose uptake in C2C12 myotubes , stimulate lipolysis in adipocytes , and exert a strong inhibitory effect on inflammation and cell apoptosis . These effects contribute to its potential therapeutic applications in conditions such as diabetes, obesity, and inflammatory diseases.

属性

IUPAC Name |

[(1R)-1-[(1S,2R,4S,6S,8R,13S,14S,19R)-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl]-2-hydroxy-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18-16-21(27(29(5,6)35)36-19(2)33)37-22-17-32(9)20(26(18)22)10-11-24-30(7)14-13-25(34)28(3,4)23(30)12-15-31(24,32)8/h10-11,18,21-24,27,35H,12-17H2,1-9H3/t18-,21+,22+,23+,24+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONEKYGVGENMF-XEDHJYNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alisol O | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)